3,6-Dibromo-8-chloroquinoline
Description
The Role of Polyhalogenation in Modulating Quinoline (B57606) Reactivity and Properties
The introduction of multiple halogen atoms onto the quinoline core, a process known as polyhalogenation, profoundly influences the molecule's reactivity and biological properties. Halogens, being highly electronegative, exert strong inductive and resonance effects, which can alter the electron density distribution within the aromatic system. This, in turn, modulates the molecule's susceptibility to further chemical transformations and its interactions with biological targets. cnr.it
For instance, the presence and position of halogen substituents can direct the regioselectivity of subsequent reactions, such as metal-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity. uni-rostock.de Polyhalogenated quinolines often serve as versatile intermediates in organic synthesis, where the halogen atoms can be selectively replaced by other functional groups. nih.govacs.orgnih.gov From a biological perspective, halogenation can enhance the lipophilicity of the quinoline scaffold, potentially improving its membrane permeability and bioavailability. Furthermore, the specific nature and location of the halogen atoms can lead to more potent and selective interactions with enzymes and receptors. frontiersin.orgacs.org Research has shown that polyhalogenated quinoline derivatives are being investigated for various therapeutic applications, including as potential antiviral agents. nih.govacs.orgresearchgate.netacs.org
Positioning 3,6-Dibromo-8-chloroquinoline within Contemporary Quinoline Research
Within the broad class of polyhalogenated quinolines, this compound represents a specific and intriguing substitution pattern. The presence of two bromine atoms and one chlorine atom at distinct positions on the quinoline ring system creates a unique electronic and steric environment. The bromine atoms, particularly at the 3- and 6-positions, and the chlorine atom at the 8-position, offer multiple sites for further synthetic elaboration.
Contemporary research on polyhalogenated quinolines often focuses on their utility as synthons for creating more complex molecular architectures. For example, compounds with similar substitution patterns, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have been utilized as key building blocks in the synthesis of novel heterocyclic systems with potential biological activities. researchgate.net The strategic placement of halogens in this compound allows for regioselective functionalization through reactions like Suzuki-Miyaura cross-coupling, enabling the introduction of various aryl or other substituent groups. researchgate.net This positions the compound as a valuable intermediate for generating libraries of novel quinoline derivatives for screening in drug discovery and materials science programs. The study of such polyhalogenated systems contributes to a deeper understanding of structure-activity relationships and the rational design of molecules with desired properties.
Interactive Data Table: Properties of Halogenated Quinolines
| Compound Name | Molecular Formula | Key Research Finding | Reference |
| 3,6-Dibromo-4-phenylquinoline | C15H9Br2N | Synthesized and characterized as a yellow solid with a melting point of 160–161 °C. | acs.org |
| 3,6-Dibromo-4-(4-methoxyphenyl)quinoline | C16H11Br2NO | Synthesized and characterized as a yellow solid with a melting point of 113–114 °C. | acs.org |
| 3-Bromo-6-methyl-2,4-diphenylquinoline | C22H16BrN | Characterized by 1H and 13C NMR spectroscopy. | unirioja.es |
| 4-(α-d-ribofuranosyl)-2,6,7-trichloroquinoline | Not specified | Synthesized as a major product from the halogenation and deprotection of its precursor. | nih.govacs.orgacs.org |
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Not specified | Used as a synthon to develop novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-8-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJVMYDKZPZIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dibromo 8 Chloroquinoline
De Novo Quinoline (B57606) Ring Formation Strategies with Halogenated Precursors
The construction of the quinoline ring system from acyclic or simpler cyclic precursors is known as de novo synthesis. When the target molecule is heavily halogenated, it is often advantageous to start with precursors that already contain the required halogen substituents. This approach can circumvent issues with regioselectivity and harsh conditions that may be associated with post-functionalization of the quinoline core.
Modified Classical Quinoline Syntheses
Several named reactions, established in the late 19th and early 20th centuries, remain cornerstones of quinoline synthesis. iipseries.orgnih.gov These methods can be adapted for the synthesis of 3,6-Dibromo-8-chloroquinoline by utilizing appropriately substituted starting materials.
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgchemeurope.com For the synthesis of this compound, a plausible precursor would be 2,5-dibromo-4-chloroaniline (B13836606). The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.
A significant challenge in the Skraup synthesis is its often violent and exothermic nature. nih.gov Modifications to control the reaction rate and improve yields include the use of milder oxidizing agents or the addition of moderators. reddit.com The regioselectivity of the cyclization is another critical factor. In the case of 2,5-dibromo-4-chloroaniline, the cyclization is expected to occur at the unsubstituted position ortho to the amino group, leading to the desired 8-chloro-6-bromo substitution pattern. The introduction of the 3-bromo substituent would necessitate a modification, such as using α-bromoacrolein in place of acrolein.
Table 1: Hypothetical Skraup Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Product |
| 2,5-Dibromo-4-chloroaniline | α-Bromoglycerol or α-bromoacrolein | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | This compound |
The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.govorganicreactions.orgjk-sci.com This method is known for its versatility and generally milder conditions compared to the Skraup synthesis. alfa-chemistry.com
To synthesize this compound via a Friedländer approach, a potential starting material would be 2-amino-3-chloro-5-bromobenzaldehyde. This would be condensed with a carbonyl compound such as α-bromoacetone or a related α-haloketone. The reaction is typically catalyzed by an acid or a base. alfa-chemistry.com The choice of catalyst and reaction conditions can influence the yield and purity of the resulting quinoline.
Table 2: Hypothetical Friedländer Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Amino-3-chloro-5-bromobenzaldehyde | α-Bromoacetone | Acid or Base | This compound |
The regioselectivity of the Friedländer condensation can be a concern with unsymmetrical ketones, but the use of a symmetrical or specifically functionalized ketone like α-bromoacetone would directly lead to the desired 3-bromo substitution. nih.gov
The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897). wikipedia.orgsynarchive.comchempedia.info This method requires the initial preparation of the β-ketoanilide from an aniline and a β-ketoester.
For the synthesis of a precursor to this compound, one could envision reacting 2,5-dibromo-4-chloroaniline with a β-ketoester, such as ethyl α-bromoacetoacetate. The resulting β-ketoanilide would then be subjected to cyclization in the presence of a strong acid. This would yield 3,6-Dibromo-8-chloro-2-hydroxyquinoline, which could then be converted to this compound through a subsequent dehydroxylation/chlorination and reduction sequence.
Table 3: Hypothetical Knorr Synthesis of a this compound Precursor
| Reactant 1 | Reactant 2 | Reagents | Intermediate Product |
| 2,5-Dibromo-4-chloroaniline | Ethyl α-bromoacetoacetate | - | N-(2,5-dibromo-4-chlorophenyl)-2-bromo-3-oxobutanamide |
| N-(2,5-dibromo-4-chlorophenyl)-2-bromo-3-oxobutanamide | - | H₂SO₄ | 3,6-Dibromo-8-chloro-2-hydroxyquinoline |
The Conrad-Limpach synthesis is another important method for preparing quinolines, specifically 4-hydroxyquinolines, from anilines and β-ketoesters. wikipedia.orgsynarchive.comquimicaorganica.org The reaction conditions, particularly temperature, can influence the regiochemical outcome, leading to either the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product). nih.gov
To apply this synthesis to the target molecule, 2,5-dibromo-4-chloroaniline could be reacted with a β-ketoester like ethyl γ-bromoacetoacetate. The initial condensation would form an enamine intermediate, which upon thermal cyclization, would yield 3,6-Dibromo-8-chloro-4-hydroxyquinoline. Similar to the Knorr synthesis product, this intermediate would require further functional group manipulation to arrive at the final target compound.
Table 4: Hypothetical Conrad-Limpach Synthesis of a this compound Precursor
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |
| 2,5-Dibromo-4-chloroaniline | Ethyl γ-bromoacetoacetate | Heat | 3,6-Dibromo-8-chloro-4-hydroxyquinoline |
Intramolecular Cyclization Reactions of Halogenated Anilides
An alternative to the classical named reactions involves the intramolecular cyclization of suitably functionalized N-aryl amides or related structures. rsc.org This strategy can offer good control over the substitution pattern of the resulting quinoline.
For the synthesis of this compound, a plausible precursor would be an N-(2,5-dibromo-4-chlorophenyl) cinnamamide (B152044) derivative with an appropriate leaving group on the side chain. For instance, an N-(2,5-dibromo-4-chlorophenyl)-β-halopropionamide could be cyclized under Friedel-Crafts type conditions. The intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring would lead to the formation of a dihydroquinolone intermediate, which could then be aromatized to the quinoline.
Another approach could involve the cyclization of N-arylpropynamides. researchgate.net The reaction of 2,5-dibromo-4-chloroaniline with a propiolic acid derivative could yield an N-arylpropynamide, which upon treatment with a suitable catalyst, could undergo intramolecular cyclization to form a quinolin-2-one. Subsequent functional group transformations would be necessary to obtain the target this compound.
Table 5: Hypothetical Intramolecular Cyclization for a this compound Precursor
| Precursor | Reagents | Intermediate Product |
| N-(2,5-dibromo-4-chlorophenyl)-3-chloropropanamide | Lewis Acid (e.g., AlCl₃) | 6,8-Dibromo-5-chloro-3,4-dihydroquinolin-2(1H)-one |
These intramolecular cyclization strategies often provide a high degree of predictability in terms of regiochemistry, as the points of ring closure are predetermined by the structure of the acyclic precursor.
Vilsmeier-Haack Reaction in Quinoline Annulation
The Vilsmeier-Haack reaction provides an effective method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net This reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The resulting chloroiminium ion acts as the electrophile in the cyclization reaction. youtube.com
For the synthesis of an 8-chloroquinoline (B1195068) precursor, a suitable starting material would be N-(2-chlorophenyl)acetamide. The Vilsmeier-Haack reaction of this substrate would be expected to yield 8-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which can then be converted to the corresponding 2,8-dichloroquinoline (B1298113) derivative. The reaction is typically carried out by adding POCl₃ to a solution of the N-arylacetamide in DMF at low temperatures, followed by heating to facilitate the cyclization.
The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the activated aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring. The presence of the chloro and formyl groups in the product offers valuable handles for further functionalization.
Table 1: Proposed Vilsmeier-Haack Reaction for 8-Chloroquinoline Precursor Synthesis
| Starting Material | Reagents | Product | Reported Yield (for similar reactions) |
| N-(2-chlorophenyl)acetamide | DMF, POCl₃ | 2,8-dichloroquinoline-3-carbaldehyde | Good to moderate |
Post-Synthetic Halogenation of Quinoline Scaffolds
Following the synthesis of the 8-chloroquinoline core, the next steps involve the regioselective introduction of two bromine atoms at the 3- and 6-positions. The directing effects of the existing substituents on the quinoline ring play a crucial role in determining the outcome of these electrophilic substitution reactions.
Regioselective Bromination Techniques
The bromination of quinolines can be achieved using various reagents and conditions, leading to different substitution patterns. The position of bromination is influenced by the electronic nature and position of the substituents already present on the quinoline ring.
Electrophilic bromination of quinolines is a common method for introducing bromine atoms onto the heterocyclic and carbocyclic rings. Reagents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed. rsc.orgnih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions and the substitution pattern of the quinoline substrate.
For the target molecule, bromination at the 3- and 6-positions is required. The chlorine atom at the 8-position is a deactivating group but directs ortho and para. However, the pyridine (B92270) ring in quinoline is generally deactivated towards electrophilic substitution. Therefore, harsh reaction conditions or the use of a Lewis acid catalyst might be necessary. It has been reported that the bromination of certain tetrahydroquinolines with NBS can lead to the formation of polybromoquinolines, including substitution at the 3-, 6-, and 8-positions. rsc.orgnih.gov This suggests that a step-wise bromination strategy could be employed.
A plausible approach would be to first introduce a bromine atom at the 6-position of the 8-chloroquinoline intermediate. Subsequently, a second bromination step could be performed to introduce the bromine at the 3-position. The order of these steps would need to be carefully considered based on the activating/deactivating and directing effects of the substituents at each stage.
Table 2: Electrophilic Bromination of Quinoline Derivatives
| Substrate | Reagent | Position of Bromination | Reference |
| Tetrahydroquinolines | NBS | 3, 6, 8 | rsc.orgnih.gov |
| 8-Aminoquinoline amides | Alkyl bromides/Cu(OAc)₂ | 5 | beilstein-journals.org |
| 8-Substituted quinolines | Molecular bromine | 5, 7 | researchgate.netresearchgate.net |
In recent years, metal-free C-H functionalization reactions have gained significant attention as they offer more sustainable and environmentally friendly synthetic routes. Several metal-free methods for the regioselective halogenation of quinolines have been developed. researchgate.netnih.govresearchgate.net
For instance, a metal-free protocol for the remote C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids has been reported. researchgate.netnih.gov While this method targets the C5 position, it highlights the potential of metal-free approaches for the selective functionalization of the quinoline core. Further research into directing group strategies or the use of specific reagents could potentially enable metal-free bromination at the desired 3- and 6-positions of an 8-chloroquinoline scaffold.
Regioselective Chlorination Methodologies
Alternatively, the synthesis could proceed via a dibromoquinoline intermediate, followed by the introduction of the chlorine atom at the 8-position. This would require a regioselective chlorination method that favors the 8-position of a 3,6-dibromoquinoline (B1270526).
Electrophilic chlorination of aromatic compounds is a well-established reaction, often employing reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. youtube.com The regioselectivity of chlorination on a substituted quinoline ring is governed by the electronic and steric effects of the existing substituents.
In the case of a 3,6-dibromoquinoline, both bromine atoms are deactivating groups, making the ring less susceptible to further electrophilic attack. However, they are ortho-, para-directing. The directing effects of the two bromine atoms would need to be carefully analyzed to predict the most likely site of chlorination. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) suggest that positions 5 and 7 are generally the most reactive. orientjchem.orgresearchgate.net However, the electronic landscape of a dibromoquinoline would be significantly different. Further experimental or computational studies would be necessary to determine the feasibility and regioselectivity of chlorinating 3,6-dibromoquinoline at the 8-position.
Electrochemical Chlorination Techniques
Electrochemical methods offer a promising avenue for the halogenation of heterocyclic compounds, often utilizing simple and readily available halogen sources under mild conditions. The electrochemical chlorination of electron-deficient C-H bonds, a category that includes the quinoline nucleus, has been successfully demonstrated for various systems like quinones, coumarins, and quinoxalines. researchgate.net This approach typically involves using hydrochloric acid (HCl) as the chlorine source in an undivided cell with a graphite (B72142) anode and a platinum cathode. researchgate.net
For a substrate like a dibromoquinoline, this technique could theoretically be applied to introduce the chlorine atom at the 8-position. The site-selectivity of the reaction would be influenced by the electronic properties of the quinoline ring, which are already modulated by the two bromine atoms. The process avoids the need for harsh chlorinating agents and provides a more controlled reaction environment.
Table 1: Overview of Electrochemical Halogenation Parameters
| Parameter | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Halogen Source | Provides the chlorine or bromine atom for the reaction. | Hydrochloric Acid (HCl), Potassium Bromide (KBr) | researchgate.net |
| Electrode Material | Anode and cathode materials used in the electrochemical cell. | Graphite Felt (Anode), Platinum (Cathode) | researchgate.net |
| Cell Type | Configuration of the electrochemical cell. | Undivided Cell | researchgate.net |
| Reaction Environment | General conditions for the electrochemical reaction. | Mild reaction conditions | researchgate.net |
Orthogonal Halogenation Strategies for Multi-Substituted Systems
The synthesis of a tri-substituted compound like this compound necessitates orthogonal halogenation strategies, where different halogens can be introduced at specific positions without interfering with each other. This requires a sequence of reactions with high regioselectivity.
A plausible strategy would involve starting with a quinoline ring already substituted with one of the halogens and then introducing the others. For example, one could begin with 8-chloroquinoline. The subsequent bromination steps would need to be highly selective for the 3- and 6-positions.
Research has shown that the functional group at the 8-position can direct halogenation to other parts of the quinoline ring. For instance, 8-amidoquinolines have been selectively halogenated at the C5 position without the need for a metal catalyst. sioc-journal.cn While this directs to a different position, it highlights the principle of using substituents to control regioselectivity. Other studies have developed metal-free protocols for the C5-halogenation of a wide range of 8-substituted quinolines. rsc.orgrsc.orgresearchgate.net
To achieve the desired 3,6-dibromo substitution pattern on an 8-chloroquinoline core, one might need to employ different types of halogenation reactions. Electrophilic aromatic substitution is a common method for halogenating quinolines. The conditions for bromination of 8-substituted quinolines have been reinvestigated to optimize yields and selectivity, showing that product distribution (e.g., mono- vs. di-bromination) is highly dependent on the starting material and reaction conditions. acgpubs.orgresearchgate.net For example, bromination of 8-hydroxyquinoline can yield a mixture of mono- and di-bromo derivatives, whereas 8-methoxyquinoline (B1362559) yields a single mono-brominated product. acgpubs.orgresearchgate.net A multi-step synthesis could therefore involve:
Synthesis of 8-chloroquinoline.
A first bromination reaction tailored to favor substitution at the 6-position.
A second, different bromination method designed to introduce a bromine atom at the 3-position, which is often less reactive.
Optimization of Synthetic Pathways
Optimizing the synthesis of complex molecules like this compound involves fine-tuning various parameters to enhance efficiency, yield, and sustainability.
The choice of catalyst is crucial for controlling the regioselectivity and efficiency of halogenation reactions. While some methods proceed without a catalyst sioc-journal.cn, many modern approaches utilize either metal-based or metal-free catalytic systems.
Metal-free protocols have gained significant attention due to their reduced environmental impact and cost. nih.gov An operationally simple and metal-free method for the C5-halogenation of 8-substituted quinolines uses trihaloisocyanuric acids as the halogen source. rsc.orgrsc.orgresearchgate.net This approach is noted for its high regioselectivity and excellent yields under mild, open-air conditions. rsc.orgrsc.orgresearchgate.net Similarly, N-halosuccinimides (NCS, NBS) are effective halogenating agents for the C5-selective halogenation of quinoline derivatives in water, also without a metal catalyst. rsc.org
For the synthesis of the quinoline core itself, heterogeneous catalysts are being developed. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been shown to be a promising metal-free, recyclable catalyst for Friedländer synthesis, a key reaction for forming quinoline rings. nih.gov
Table 2: Comparison of Catalyst Systems for Quinoline Halogenation
| Catalyst System | Halogenating Agent | Key Advantages | Reference |
|---|---|---|---|
| Metal-Free | Trihaloisocyanuric Acid (TCCA, TBCA) | High regioselectivity, atom economical, mild conditions, open-air | rsc.orgrsc.org |
| Metal-Free | N-halosuccinimides (NCS, NBS) | Proceeds in water, no additional oxidants needed | rsc.org |
| Catalyst-Free | Various (e.g., direct halogenation) | Simplicity, avoids catalyst cost and removal | sioc-journal.cn |
Solvent choice and reaction conditions play a pivotal role in directing the outcome of synthetic reactions. In the halogenation of quinolines, the solvent can influence both the reaction rate and the regioselectivity.
In a study on the remote C5-halogenation of 8-substituted quinolines, various solvents were examined, with acetonitrile (B52724) proving to be the most efficient. rsc.orgresearchgate.net The use of aqueous conditions, specifically water as a solvent, has also been demonstrated for metal-free C5-selective halogenation, which offers significant environmental benefits. rsc.org The impact of halogenated solvents on the properties of isoquinolinium derivatives has also been studied, revealing that specific interactions, such as halogen–π interactions, can occur, which may influence reaction pathways. nih.gov
Temperature is another critical parameter. Many modern halogenation methods are designed to proceed at room temperature, reducing energy consumption and minimizing side reactions. rsc.orgrsc.orgresearchgate.net The duration of the reaction can also be optimized, with some efficient protocols achieving high yields in as little as 15-30 minutes. rsc.org
The application of green chemistry principles to the synthesis of quinolines and their derivatives is an area of growing importance. eurekaselect.comnih.gov The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy.
Key green chemistry strategies relevant to the synthesis of halogenated quinolines include:
Metal-Free Catalysis : Avoiding heavy metal catalysts reduces toxic waste and simplifies product purification. rsc.orgrsc.orgnih.govrsc.org
Atom Economy : Using reagents where a high proportion of the atoms are incorporated into the final product. Trihaloisocyanuric acids are considered highly atom-economical halogen sources. rsc.orgrsc.org
Green Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water. rsc.orgnih.gov The development of solvent-free reaction conditions is another important goal. nih.gov
Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. rsc.org
Recyclable Catalysts : The use of heterogeneous catalysts, such as nanocatalysts or functionalized materials, allows for easy separation and reuse, minimizing waste. nih.govnih.gov
These principles guide the development of new synthetic routes that are not only effective in producing complex molecules like this compound but also sustainable. nih.gov
Reactivity and Mechanistic Investigations of 3,6 Dibromo 8 Chloroquinoline
Electronic Effects of Bromine and Chlorine Substituents on the Quinoline (B57606) Nucleus
The electronic landscape of the 3,6-Dibromo-8-chloroquinoline molecule is primarily controlled by the strong electronegativity of the halogen substituents. Both bromine and chlorine exert a powerful electron-withdrawing inductive effect (-I) on the aromatic system. This effect decreases the electron density across the entire quinoline ring structure. The pyridine (B92270) ring of quinoline is already considered electron-deficient compared to benzene (B151609), and the addition of halogens exacerbates this deficiency. imperial.ac.uk
While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs of electrons, for chlorine and bromine, the inductive effect is overwhelmingly dominant. This net withdrawal of electron density has two major consequences:
Deactivation towards Electrophilic Attack: The reduced electron density makes the aromatic rings less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org
Activation towards Nucleophilic Attack: The electron withdrawal creates a partial positive charge on the ring carbons, particularly those bearing the halogen substituents, making them susceptible to attack by nucleophiles. libretexts.orglibretexts.org The presence of multiple electron-withdrawing groups is often a prerequisite for successful nucleophilic aromatic substitution. youtube.com
The cumulative effect of three halogens makes this compound a highly electron-poor heteroaromatic system, predisposing it to engage in reactions with strong nucleophiles.
Table 1: Electronic Properties of Halogen Substituents
| Property | Chlorine (Cl) | Bromine (Br) |
|---|---|---|
| Pauling Electronegativity | 3.16 | 2.96 |
| Inductive Effect | Strong (-I) | Strong (-I) |
| Resonance Effect | Weak (+R) | Weak (+R) |
| Net Electronic Effect | Electron-withdrawing | Electron-withdrawing |
Halogen-Specific Reactivity Profiles
While all three halogens activate the ring for nucleophilic attack, their individual chemical properties and positions on the quinoline scaffold lead to differential reactivity. This selectivity is a function of bond strengths, electronegativity, and steric factors.
The distinction between the reactivity of the bromine and chlorine substituents is nuanced and highly dependent on the reaction mechanism.
In Metal-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Stille couplings, the first step is often the oxidative addition of a metal catalyst (e.g., Palladium) into the carbon-halogen bond. This step is generally faster for weaker bonds. The C-Br bond is significantly weaker than the C-Cl bond, leading to preferential reactivity at the brominated positions (C-3 and C-6) over the chlorinated position (C-8). researchgate.netnih.gov This allows for site-selective functionalization of polyhalogenated compounds. nih.gov
Table 2: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl Bond | C-Br Bond |
|---|---|---|
| Average Bond Energy (kJ/mol) | ~339 | ~285 |
| Average Bond Length (pm) | ~177 | ~194 |
| Reactivity in Oxidative Addition | Lower | Higher |
| Electrophilicity of Carbon | Higher | Lower |
Steric hindrance plays a critical role in directing the regioselectivity of reactions involving this compound. The substituent at the C-8 position is in a "peri" relationship with the nitrogen atom at position 1. This proximity can create significant steric congestion, potentially shielding the C-8 position from attack by bulky nucleophiles or reagents. acs.org
In contrast, the bromine atom at the C-6 position is located on the benzenoid ring and is relatively unhindered. The bromine at C-3 is on the pyridine ring but is less sterically encumbered than the C-8 position. Consequently, a large nucleophile might preferentially attack the C-6 bromine, even if electronic factors favor reaction at C-8. This interplay between steric and electronic effects is a key determinant of the final product distribution in substitution reactions. nih.govnih.gov
Fundamental Reaction Mechanisms
The polyhalogenated and electron-deficient nature of this compound makes it a substrate for specific classes of aromatic substitution reactions.
The primary mechanism for nucleophilic substitution on this compound is the bimolecular addition-elimination (SNAr) pathway. libretexts.org This two-step process is facilitated by the presence of the electron-withdrawing halogen substituents.
Addition Step: A strong nucleophile attacks one of the carbon atoms bearing a halogen. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken. The negative charge in this intermediate is delocalized across the ring and is stabilized by the inductive effects of the three halogen atoms and the quinoline nitrogen. youtube.com
Elimination Step: The aromaticity of the quinoline ring is restored through the expulsion of the halide ion (Cl⁻ or Br⁻) that was originally attached to the site of attack. This step is typically fast. youtube.com
The SNAr mechanism is distinct from SN1 and SN2 reactions, as it involves an sp²-hybridized carbon and proceeds through a discrete anionic intermediate rather than a carbocation or a concerted transition state. youtube.com
Electrophilic Aromatic Substitution (SEAr) on this compound is expected to be extremely challenging. The reaction involves the attack of an electrophile on the aromatic π-system. wikipedia.org However, the quinoline ring system is severely deactivated by two key factors:
The Pyridine Ring: The nitrogen atom in the pyridine portion of the quinoline makes it inherently electron-deficient and much less reactive towards electrophiles than benzene. imperial.ac.uk
Halogen Deactivation: All three halogen substituents are strong deactivating groups due to their powerful inductive effects. wikipedia.org
In unsubstituted quinoline, electrophilic attack occurs preferentially on the more electron-rich benzene ring, typically at positions C-5 and C-8, as this leads to a more stable cationic intermediate (a Wheland intermediate) that does not disrupt the aromaticity of the pyridine ring. reddit.comquimicaorganica.org In this compound, positions 6 and 8 are already occupied. Any potential electrophilic attack would be directed to the remaining positions on the benzene ring, C-5 or C-7. However, the profound deactivation caused by the three halogens would necessitate harsh reaction conditions, and yields would likely be low.
Derivatization and Advanced Functionalization of 3,6 Dibromo 8 Chloroquinoline
Directed Metalation and Halogen-Metal Exchange Reactions
Trapping with Electrophiles to Introduce Diverse Functionalities
The regioselective functionalization of the 3,6-Dibromo-8-chloroquinoline core can be effectively achieved through halogen-metal exchange followed by trapping with a variety of electrophiles. This strategy leverages the differential reactivity of the halogen substituents, where the bromine atom at the C3 position is anticipated to be more susceptible to exchange than the bromine at C6 and the chlorine at C8. This increased reactivity is attributed to the more acidic nature of the C3 proton in the quinoline (B57606) ring system.
The typical procedure involves the treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This leads to a rapid bromine-lithium exchange, primarily at the C3 position, to form the 3-lithio-6-bromo-8-chloroquinoline intermediate. This organolithium species can then be reacted with a wide array of electrophiles to introduce diverse functionalities.
Table 1: Examples of Electrophilic Trapping of 3-Lithio-6-bromo-8-chloroquinoline
| Electrophile | Reagent Example | Introduced Functionality | Resulting Compound Structure (Proposed) |
| Carbon dioxide | Dry CO₂ | Carboxylic acid | 6-Bromo-8-chloroquinoline-3-carboxylic acid |
| Aldehydes | Acetaldehyde | Secondary alcohol | 1-(6-Bromo-8-chloroquinolin-3-yl)ethanol |
| Ketones | Acetone | Tertiary alcohol | 2-(6-Bromo-8-chloroquinolin-3-yl)propan-2-ol |
| Esters | Ethyl formate | Aldehyde | 6-Bromo-8-chloroquinoline-3-carbaldehyde |
| Alkyl halides | Methyl iodide | Alkyl group | 6-Bromo-3-methyl-8-chloroquinoline |
| Silyl halides | Trimethylsilyl chloride | Silyl group | 6-Bromo-8-chloro-3-(trimethylsilyl)quinoline |
The introduction of these functionalities opens up avenues for further synthetic transformations, allowing for the construction of a library of novel 3-substituted-6-bromo-8-chloroquinoline derivatives.
Post-Coupling Functional Group Transformations
Following the introduction of new functional groups onto the this compound scaffold, subsequent transformations can be employed to further elaborate the molecular structure.
Reduction Reactions of Nitro and Carbonyl Derivatives
The reduction of nitro and carbonyl groups on the functionalized quinoline system provides access to key synthetic intermediates, such as amines and alcohols.
For instance, a 6-nitro derivative of 3-bromo-8-chloroquinoline (B3034671) can be selectively reduced to the corresponding 6-amino compound. This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. The resulting amino group can then serve as a handle for further derivatization, such as diazotization or acylation.
Similarly, carbonyl functionalities, such as aldehydes or ketones introduced at the C3 position, can be readily reduced to their corresponding alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, particularly for the reduction of ester or carboxylic acid functionalities.
Table 2: Reduction of Functionalized this compound Derivatives
| Starting Material | Reducing Agent | Product |
| 3-Bromo-8-chloro-6-nitroquinoline | SnCl₂ / HCl | 6-Amino-3-bromo-8-chloroquinoline |
| 6-Bromo-8-chloroquinoline-3-carbaldehyde | NaBH₄ | (6-Bromo-8-chloroquinolin-3-yl)methanol |
| 1-(6-Bromo-8-chloroquinolin-3-yl)ethanone | NaBH₄ | 1-(6-Bromo-8-chloroquinolin-3-yl)ethanol |
| Methyl 6-bromo-8-chloroquinoline-3-carboxylate | LiAlH₄ | (6-Bromo-8-chloroquinolin-3-yl)methanol |
Oxidation Reactions on Functionalized Quinoline Systems
Oxidation reactions provide a means to introduce higher oxidation state functionalities onto the quinoline core. The benzene (B151609) ring of the quinoline nucleus is generally more susceptible to oxidation than the pyridine (B92270) ring. orientjchem.org
For example, an alkyl group introduced at one of the available positions on the benzene moiety (e.g., C5 or C7, following prior functionalization) could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating.
Furthermore, if an amino group is present on the quinoline ring, it can be oxidized under controlled conditions. For instance, the oxidation of an aminoquinoline can lead to the formation of quinones or other oxidized species, depending on the reaction conditions and the substitution pattern of the quinoline. researchgate.net
Annulation and Fused Heterocycle Formation
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrroloquinolines and thienoquinolines. These annulation reactions typically involve the formation of new rings fused to the quinoline core, leading to complex polycyclic structures.
Synthesis of Pyrroloquinolines
The construction of a pyrrole (B145914) ring fused to the quinoline system can be achieved through various synthetic strategies. A plausible approach involves the initial functionalization of the C3 position of this compound.
One such strategy is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. wikipedia.orgub.edu An adaptation of this method could involve the amination of the 3-bromo position, followed by the introduction of an alkyne at an adjacent position and subsequent cyclization.
A more direct approach would involve a Sonogashira coupling of this compound with a terminal alkyne bearing a protected amino group. wikipedia.orgorganic-chemistry.org Subsequent deprotection and intramolecular cyclization would yield the desired pyrrolo[3,2-c]quinoline.
Alternatively, an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide generated from a suitable precursor attached to the quinoline core can lead to the formation of hexahydropyrrolo[3,2-c]quinolines. doaj.org
Spectroscopic and Structural Elucidation of 3,6 Dibromo 8 Chloroquinoline and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
While the crystal structure of 3,6-Dibromo-8-chloroquinoline has not been reported, the analysis of 3,6,8-tribromoquinoline (B3300700) reveals key structural features that are likely to be shared. Single-crystal X-ray diffraction of 3,6,8-tribromoquinoline indicates that the molecule is nearly planar. nih.gov The crystallographic data for this related compound is summarized in the table below.
| Crystal Data for 3,6,8-tribromoquinoline | |
| Formula | C₉H₄Br₃N |
| Molecular Weight | 365.83 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9810 (2) |
| b (Å) | 12.4176 (4) |
| c (Å) | 19.7419 (6) |
| β (°) | 92.827 (3) |
| Volume (ų) | 974.74 (7) |
| Z | 4 |
This data is for 3,6,8-tribromoquinoline and is presented for illustrative purposes. nih.gov
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)
In the solid state, molecules are held together by a variety of non-covalent forces. For halogenated aromatic compounds like quinolines, these interactions are crucial in dictating the crystal packing. In the crystal structure of 3,6,8-tribromoquinoline, weak π-π stacking interactions are observed between the pyridine (B92270) and benzene (B151609) rings of adjacent quinoline (B57606) systems. nih.gov The centroid-centroid distance between these interacting rings is 3.802 (4) Å. nih.gov Halogen bonding, a directional interaction involving a halogen atom, is another significant force in the crystal packing of similar halogenated molecules.
Conformational Analysis in the Crystalline State
The quinoline ring system is inherently rigid and largely planar. For 3,6,8-tribromoquinoline, the molecule is reported to be almost planar, with only minor deviations of the atoms from the mean plane of the molecule. nih.gov This planarity facilitates the observed π-π stacking interactions. It is expected that this compound would also adopt a similarly planar conformation in the crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as protons (¹H).
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of a substituted quinoline provides characteristic signals for each of the protons on the aromatic ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents (in this case, bromine and chlorine atoms), and the coupling constants (J) between adjacent protons provide information about their connectivity.
While the ¹H NMR data for this compound is not available, the data for the analogous 3,6,8-tribromoquinoline in deuterated chloroform (B151607) (CDCl₃) is presented below for reference. The signals for the protons on the quinoline ring appear in the aromatic region of the spectrum.
| ¹H NMR Data for 3,6,8-tribromoquinoline in CDCl₃ | |||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.01 | d | 2.0 |
| H-4 | 8.26 | d | 2.0 |
| H-5 | 8.18 | d | 2.0 |
| H-7 | 7.90 | d | 2.0 |
This data is for 3,6,8-tribromoquinoline and is presented for illustrative purposes. researchgate.net
The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic system. The small coupling constant (2.0 Hz) observed is characteristic of a four-bond coupling (⁴J) between protons in a meta-relationship on the quinoline ring. In this compound, one would expect a similar pattern, with the precise chemical shifts being influenced by the substitution of a bromine atom with a chlorine atom at the 8-position.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Structural Assignment
The ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts of these carbons are influenced by the electron-withdrawing inductive effects and the electron-donating resonance effects of the nitrogen atom and the three halogen substituents.
The positions of the halogen atoms (bromine at C3 and C6, chlorine at C8) will significantly impact the chemical shifts. The carbon atoms directly bonded to these halogens (ipso-carbons) will experience a strong deshielding effect, shifting their signals downfield. The magnitude of this shift is dependent on the specific halogen and its position.
To predict the approximate chemical shifts for this compound, we can analyze the experimental data for related compounds such as 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline. The substituent effects of bromine and chlorine on the quinoline ring are well-documented. Generally, halogen substitution causes a downfield shift for the ipso-carbon and influences the ortho, meta, and para positions to varying degrees.
Based on the analysis of similar compounds, the carbon signals for this compound can be predicted. The carbons C3, C6, and C8, being directly attached to the halogens, would appear at the most downfield positions among the non-bridgehead carbons. The remaining carbons of the quinoline ring would resonate at chemical shifts influenced by the cumulative electronic effects of the substituents.
Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Related Halogenated Quinolines
| Carbon | 6,8-Dibromoquinoline | 3,6,8-Tribromoquinoline |
| C2 | 151.5 | 153.4 |
| C3 | 122.7 | 122.0 (q) |
| C4 | 135.9 | 143.2 (q) |
| C4a | 144.1 (q) | 131.5 (q) |
| C5 | 129.7 | 137.5 |
| C6 | 125.9 (q) | 120.1 (q) |
| C7 | 130.1 (q) | 137.2 |
| C8 | 119.9 | 126.8 (q) |
| C8a | 135.7 (q) | 129.6 |
Note: (q) denotes a quaternary carbon. Data is illustrative and sourced from publicly available research. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry would confirm the molecular weight and provide insights into the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₉H₄Br₂ClN.
The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms and one chlorine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex cluster of peaks for the molecular ion, which would be a definitive indicator of the elemental composition.
The fragmentation of halogenated quinolines under electron ionization (EI) typically involves the loss of halogen atoms and the cleavage of the quinoline ring. The fragmentation of this compound would be expected to proceed through initial losses of Br, Cl, or HBr/HCl, followed by further fragmentation of the quinoline nucleus. The relative abundance of the fragment ions would provide further structural information.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopies
C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
C-H bending: In-plane and out-of-plane C-H bending vibrations would be present in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.
C-Br and C-Cl stretching: The carbon-halogen stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. C-Cl stretching is generally observed in the 600-800 cm⁻¹ range, while C-Br stretching occurs at lower frequencies, typically between 500 and 600 cm⁻¹.
Table 2: Illustrative IR Absorption Bands (cm⁻¹) for a Related Compound: 6,8-Dibromoquinoline researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 3026 | Aromatic C-H Stretch |
| 1638, 1617, 1587 | Aromatic C=C/C=N Stretch |
| 1467, 1443 | Aromatic Ring Vibrations |
| 857, 809, 779 | C-H Out-of-Plane Bending |
| 677, 593 | C-Br Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal the electronic transitions within the this compound molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands corresponding to π → π* transitions. The presence of halogen substituents can cause a bathochromic (red) shift of these absorption maxima. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show characteristic absorption bands in the UV region, likely with maxima around 250-350 nm.
Computational Chemistry Studies on 3,6 Dibromo 8 Chloroquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like halogenated quinolines.
Geometry Optimization and Electronic Structure Elucidation
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry is adjusted to find the minimum energy conformation. This process provides key structural parameters.
For example, a DFT study on 6-chloroquinoline (B1265530) revealed that the molecule is perfectly planar. dergipark.org.tr The calculated bond lengths and angles were found to be in good agreement with experimental data for related quinoline (B57606) structures. dergipark.org.tr In a theoretical study of 2-chloroquinoline-3-carboxaldehyde, the C-Cl bond length was calculated to be 1.751 Å, which is consistent with typical values for such bonds. nih.gov For 3,6-Dibromo-8-chloroquinoline, one would expect the quinoline core to be planar, with specific bond lengths for the C-Br and C-Cl bonds influenced by their positions on the aromatic ring.
Table 1: Representative Calculated Bond Lengths for Halogenated Quinolines Note: This data is for analogous compounds, not this compound.
| Bond | Compound | Calculated Bond Length (Å) |
| C-Cl | 2-chloroquinoline-3-carboxaldehyde | 1.751 |
| C-C (aromatic) | 6-chloroquinoline | 1.375 - 1.421 |
| C-H (aromatic) | 6-chloroquinoline | 1.083 - 1.084 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
Table 2: Representative HOMO-LUMO Data for Halogenated Quinolines Note: This data is for analogous compounds, not this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | -5.79 | -1.82 | 3.97 |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | -5.92 | -1.90 | 4.02 |
| 4-((7-chloroquinolin-4-yl)amino)phenol derivative (4a) | -5.58 | -1.73 | 3.85 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. siftdesk.orgnih.gov The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. siftdesk.org
In studies of halogenated quinolines, the MEP map typically shows negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. nih.govexcli.de The regions around the hydrogen atoms and sometimes the halogen atoms exhibit positive potential. For this compound, the nitrogen atom would be an electron-rich center, while the hydrogen atoms on the ring would be electron-poor. The halogens, despite their electronegativity, can have complex potential distributions due to the "sigma-hole" phenomenon, which can create regions of positive potential on the outer surface of the halogen atom.
Fukui Function Analysis for Reactivity Prediction
Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govsiftdesk.org The condensed Fukui function (fk) at a specific atomic site quantifies the change in electron density at that site upon the addition or removal of an electron.
fk+ : Predicts susceptibility to nucleophilic attack.
fk- : Predicts susceptibility to electrophilic attack.
fk0 : Predicts susceptibility to radical attack.
This analysis has been applied to various quinoline derivatives to pinpoint which atoms are most likely to participate in chemical reactions. nih.gov For this compound, Fukui function analysis would likely identify the carbon atoms attached to the halogens as potential sites for nucleophilic substitution, and various positions on the ring as being susceptible to electrophilic attack, modulated by the combined electronic effects of the three halogen substituents.
Calculation of Bond Dissociation Energies and Reaction Barriers
DFT calculations can be employed to compute the energy required to break a specific bond homolytically, known as the Bond Dissociation Energy (BDE). This information is crucial for understanding thermal stability and predicting reaction mechanisms. Furthermore, DFT can be used to map out the energy profile of a chemical reaction, identifying the transition state structures and calculating the activation energy barriers.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is excellent for static properties, MD provides insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.
For a relatively rigid, planar molecule like this compound, the conformational landscape is not complex, as there are no freely rotating single bonds that would lead to distinct, stable conformers. The primary motions would be vibrational and small torsional movements.
However, MD simulations are highly relevant for studying how such molecules interact with other entities, for example, their binding to a biological target like an enzyme or receptor. acs.orgnih.gov In studies involving more flexible halogenated quinoline derivatives, MD simulations have been used to explore the stability of different conformations in solution and to understand how the molecule adapts its shape upon binding to a protein. acs.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding site. mdpi.com
Quantum Chemical Descriptors and Global Reactivity Indices
Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in characterizing the electronic properties and predicting the chemical reactivity of molecules. These descriptors for this compound, calculated in the gas phase, provide a foundational understanding of its intrinsic molecular characteristics. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its electron-accepting capability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A larger energy gap generally implies higher stability and lower chemical reactivity.
From these frontier orbital energies, several global reactivity indices can be calculated to further quantify the molecule's chemical behavior. These indices, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), offer a more nuanced picture of reactivity.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.
Interactive Data Table: Theoretical Global Reactivity Indices for a Halogenated Quinoline Derivative (Illustrative)
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.67 |
Solvation Model Effects on Computed Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. Computational solvation models are employed to simulate these effects and provide a more realistic prediction of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.
By performing DFT calculations with a PCM, it is possible to evaluate how the solvent polarity affects various molecular properties of this compound, such as its dipole moment and frontier orbital energies. Generally, as the dielectric constant of the solvent increases, the molecule may become more polarized, leading to changes in its electronic structure and reactivity.
For instance, an increase in solvent polarity can lead to a stabilization of both the HOMO and LUMO levels, although the extent of stabilization may differ, potentially altering the HOMO-LUMO gap. The dipole moment of the molecule is also expected to change in response to the reaction field induced by the solvent.
Interactive Data Table: Effect of Solvent on Computed Properties of a Halogenated Quinoline Derivative (Illustrative)
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Gas Phase | 1.00 | 2.50 | -6.50 | -1.80 | 4.70 |
| Toluene | 2.38 | 2.85 | -6.55 | -1.88 | 4.67 |
| Ethanol (B145695) | 24.55 | 3.50 | -6.65 | -2.05 | 4.60 |
| Water | 78.39 | 3.80 | -6.70 | -2.15 | 4.55 |
These illustrative tables demonstrate the expected influence of the solvent environment on the molecular properties. A comprehensive computational study on this compound would be necessary to obtain precise data for this specific compound. Such studies are crucial for understanding its behavior in various chemical and biological systems.
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Complex Polycyclic Aromatic Systems
The synthesis of extended, complex polycyclic aromatic systems (PASs) is a significant area of research due to their unique electronic and photophysical properties. Polyhalogenated quinolines serve as excellent precursors for such systems via sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions is a key feature that allows for controlled, stepwise elaboration of the quinoline (B57606) core.
In the case of 3,6-Dibromo-8-chloroquinoline, the two bromine atoms at the 3- and 6-positions would be expected to react preferentially over the chlorine atom at the 8-position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. This differential reactivity allows for a modular approach to the synthesis of complex polycyclic structures. For instance, a one-pot, two-step coupling sequence could be envisioned where the initial coupling occurs at the more reactive C-Br positions, followed by a subsequent coupling at the C-Cl position under more forcing conditions.
Research on dihalo- and trihaloquinolines has demonstrated the feasibility of such strategies. For example, 2-aryl-4-chloro-3-iodoquinolines have been shown to undergo selective Suzuki cross-coupling at the C-I bond, followed by a second coupling at the C-Cl bond to generate 2,3,4-triarylquinolines in a one-pot operation. nih.gov Similarly, the Sonogashira coupling of dihaloquinolines has been employed to introduce alkynyl functionalities, which can then be used for further cyclization reactions to build extended π-conjugated systems. researchgate.netlibretexts.org The presence of two distinct bromine environments in this compound might also allow for regioselective functionalization under carefully controlled conditions, further enhancing its utility as a precursor to complex PASs.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Coupling Reaction | Reactive Site(s) | Potential Product |
| 1 | Suzuki-Miyaura | C3-Br, C6-Br | 3,6-Diaryl-8-chloroquinoline |
| 2 | Stille | C8-Cl | 3,6,8-Triarylquinoline |
| 1 | Sonogashira | C3-Br, C6-Br | 3,6-Dialkynyl-8-chloroquinoline |
| 2 | Suzuki-Miyaura | C8-Cl | 3,6-Dialkynyl-8-arylquinoline |
Building Blocks for Optoelectronic Materials
Halogenated quinolines are valuable building blocks for the synthesis of organic materials with interesting optoelectronic properties. The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of their electronic and photophysical characteristics.
Donor-π-acceptor (D-π-A) molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the quinoline ring system makes it an excellent acceptor (A) moiety. By attaching electron-donating (D) groups to the quinoline core through a π-conjugated linker, D-π-A systems with tailored properties can be constructed.
This compound provides three distinct points for the introduction of donor groups. Through selective cross-coupling reactions, different donor moieties could be installed at the 3-, 6-, and 8-positions, allowing for the creation of complex, multi-D-A architectures. The nature and position of the donor groups would significantly influence the intramolecular charge transfer (ICT) characteristics of the resulting molecule, and thus its absorption and emission properties.
Quinoline derivatives are known to exhibit fluorescence and are used as chromophores in various applications. The emission properties of these molecules can be modulated by the introduction of substituents that alter the electron density and rigidity of the quinoline scaffold. The halogen atoms in this compound can be replaced with a variety of fluorescent moieties or groups that extend the π-conjugation, leading to red-shifted emission and increased quantum yields. For example, Sonogashira coupling with fluorescent alkynes could lead to novel luminescent materials. researchgate.net The synthesis of poly(phenyleneethynylene)s (PPEs) through Sonogashira polymerization is a well-established method for creating highly fluorescent conjugated polymers, and a difunctional monomer derived from this compound could potentially be used in such polymerizations. libretexts.org
Ligands in Organometallic Catalysis and Coordination Chemistry
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a good coordinating agent for metal ions. Functionalized quinolines are widely used as ligands in organometallic catalysis and coordination chemistry. The introduction of additional coordinating groups onto the quinoline scaffold can lead to the formation of multidentate ligands with enhanced stability and catalytic activity.
The bromine and chlorine atoms of this compound can be transformed into various functional groups that can act as additional coordination sites. For example, conversion of the bromo groups to phosphine (B1218219) or amino functionalities would create bidentate or tridentate ligands. The steric and electronic properties of these ligands could be fine-tuned by varying the substituents introduced at the halogenated positions. These tailored ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.
Probes for Mechanistic Organic Chemistry Investigations
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it a potentially useful tool for mechanistic studies in organic chemistry. By monitoring the relative rates of reaction at the different halogenated positions under various catalytic conditions, insights into the mechanism of cross-coupling reactions can be gained.
For instance, competitive experiments using this compound as a substrate could be designed to probe the selectivity of different palladium catalysts and ligands. The product distribution would provide information on the factors that govern the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Such studies are crucial for the development of more efficient and selective catalytic systems. The distinct substitution pattern of this molecule allows for the investigation of electronic and steric effects on the reactivity of each C-X bond within the same molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,6-Dibromo-8-chloroquinoline, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with 8-chloroquinoline as the precursor. Bromination is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (0–25°C). The chloroquinoline scaffold directs bromination to the 3- and 6-positions due to electron-donating/withdrawing effects .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate).
- Characterization : Use H/C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for quinoline protons). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₅Br₂ClN).
- Reference : Analogous bromination methods for quinoline derivatives are detailed in synthetic protocols .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodology :
- NMR : H NMR identifies aromatic protons and substitution symmetry. C NMR distinguishes carbons adjacent to halogens (deshielded peaks at δ 120–140 ppm).
- X-ray Crystallography : Resolves regiochemistry ambiguities. For example, analogous compounds like ethyl 3,7-dichloroquinoline-8-carboxylate were structurally confirmed via X-ray, revealing dihedral angles between substituents .
- Elemental Analysis : Validate Br/Cl content (e.g., %Br calculated: 42.1%; observed: 41.8%).
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | 3 aromatic singlets (δ 8.7, 8.4, 8.2 ppm) | |
| X-ray | Dihedral angle: 6.8° between substituents |
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity in 8-chloroquinoline derivatives be resolved?
- Methodology :
- Hypothesis Testing : Vary reaction conditions (e.g., solvent polarity, catalyst loading). For example, Br₂/AlCl₃ in DCM vs. acetic acid may alter electrophilic substitution pathways .
- Competitive Experiments : Compare bromination of 8-chloroquinoline vs. unsubstituted quinoline to assess directing effects.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.
- Case Study : In ethyl 3,7-dichloroquinoline-8-carboxylate synthesis, steric hindrance from the ester group influenced substitution patterns .
Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?
- Methodology :
- Safety Protocols : Use glove boxes for handling bromine, and ensure fume hoods with HEPA filters. Waste must be neutralized (e.g., Na₂S₂O₃ for excess Br₂) before disposal .
- Alternative Reagents : Replace Br₂ with safer brominating agents (e.g., NBS in DMF) to reduce volatility.
- Process Optimization : Scale reactions under continuous flow conditions to minimize exposure .
Q. How can mechanistic studies elucidate the bromination pathway of 8-chloroquinoline derivatives?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Add radical inhibitors (e.g., TEMPO) to test for radical vs. ionic mechanisms.
- In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate formation (e.g., σ-complexes at λ ~300 nm) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Reproducibility Checks : Verify purity via HPLC (≥95% purity threshold) and recrystallize from toluene/ethanol .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-Bromo-4-chloroquinoline-3-carbaldehyde ).
- Collaborative Studies : Share raw data (e.g., crystallographic .cif files) via open-access platforms to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
